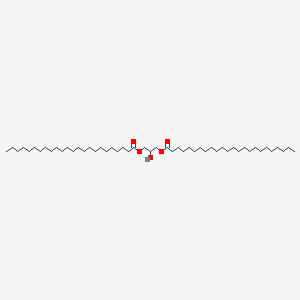

13-Dilignoceroyl glycerol

Description

Properties

IUPAC Name |

(2-hydroxy-3-tetracosanoyloxypropyl) tetracosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H100O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-50(53)55-47-49(52)48-56-51(54)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h49,52H,3-48H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVAKYSCTIVMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H100O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

793.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(24:0/0:0/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dilignoceroyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilignoceroyl glycerol, also known as 1,3-ditetracosanoyl glycerol, is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two molecules of lignoceric acid at the sn-1 and sn-3 positions. As a specific diacylglycerol, its physicochemical properties are of significant interest in various fields, including lipidomics, biochemistry, and pharmaceutical sciences. Diacylglycerols are crucial signaling molecules involved in a multitude of cellular processes, making a thorough understanding of their individual properties essential for research and drug development.

This technical guide provides a comprehensive overview of the known physicochemical properties of 1,3-Dilignoceroyl glycerol, details established experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅₁H₁₀₀O₅ | [1] |

| Molecular Weight | 793.3 g/mol | [1] |

| Physical State | Solid | [1] |

| Solubility | ||

| Dimethylformamide (DMF): 20 mg/mL | [1] | |

| Dimethyl sulfoxide (DMSO): 30 mg/mL | [1] | |

| Ethanol: 0.25 mg/mL | [1] | |

| Phosphate-buffered saline (PBS, pH 7.2): 0.7 mg/mL | [1] | |

| CAS Number | 120639-92-1 | [1] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a solid substance.

Methodology:

-

Sample Preparation: A small amount of finely powdered 1,3-Dilignoceroyl glycerol is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm.[2][3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil) or a dedicated melting point apparatus.[2][4]

-

Heating: The heating bath is heated gradually, with the temperature increase rate controlled to approximately 1-2°C per minute as the expected melting point is approached.[3]

-

Observation and Measurement: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point of the substance.[2] For pure crystalline compounds, this range is typically narrow.[2]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[5][6]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of 1,3-Dilignoceroyl glycerol is added to a known volume of the solvent in a sealed flask. This ensures that undissolved solid remains, indicating saturation.[5][6][7]

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[5][7]

-

Phase Separation: After equilibration, the solution is left undisturbed to allow the undissolved solid to settle. Centrifugation or filtration can be used to separate the saturated solution from the excess solid.[5]

-

Quantification: The concentration of 1,3-Dilignoceroyl glycerol in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).[7][8]

Determination of Partition Coefficient (logP) by HPLC

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It can be determined experimentally using HPLC by correlating the compound's retention time with that of standards with known logP values.[9][10][11]

Methodology:

-

System Preparation: A reversed-phase HPLC (RP-HPLC) system with a suitable column (e.g., C18) is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.[12]

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.[12]

-

Sample Analysis: A solution of 1,3-Dilignoceroyl glycerol is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

Calculation: The retention factor (k') for 1,3-Dilignoceroyl glycerol is calculated from its retention time. The logP value is then determined by interpolating from the calibration curve.[12]

Biological Context: Diacylglycerol Signaling

Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. While specific pathways involving 1,3-Dilignoceroyl glycerol have not been extensively characterized, the general mechanism of DAG signaling is well-established and provides a framework for understanding its potential biological roles.

A key pathway initiated by diacylglycerols involves the activation of Protein Kinase C (PKC) isoforms.[13][14][15][16][17] This signaling cascade is typically initiated by the activation of phospholipases (e.g., Phospholipase C, PLC) at the cell membrane, which hydrolyze membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate DAG and inositol trisphosphate (IP₃).

The generated DAG remains in the plasma membrane and recruits and activates PKC. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to the regulation of numerous cellular processes, including cell growth, differentiation, apoptosis, and inflammation.[16][17]

Conclusion

1,3-Dilignoceroyl glycerol is a diacylglycerol with defined chemical and physical properties that are crucial for its application in research and development. While some of its physicochemical characteristics are documented, further experimental investigation is required to fully elucidate its properties, such as its melting point, boiling point, and lipophilicity. The standardized protocols outlined in this guide provide a robust framework for such determinations. Furthermore, understanding its potential role within the broader context of diacylglycerol signaling pathways is essential for exploring its biological significance and therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. quora.com [quora.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. hplc.eu [hplc.eu]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]

- 14. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

The Enigmatic Role of 1,3-Dilignoceroyl Glycerol in Lipid Metabolism: A Technical Overview

For Immediate Release

Langen, Germany – December 7, 2025 – Despite extensive investigation into the intricate world of lipid metabolism, the specific biological functions of 1,3-Dilignoceroyl glycerol (1,3-DLG) remain largely uncharacterized in publicly available scientific literature. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the predicted metabolic pathways and potential physiological roles of this unique diglyceride. The information presented herein is extrapolated from the known metabolism of its constituent components: a glycerol backbone and two molecules of lignoceric acid, a very-long-chain saturated fatty acid (VLCFA).

Introduction to 1,3-Dilignoceroyl Glycerol

1,3-Dilignoceroyl glycerol is a diacylglycerol (DAG) molecule containing two units of lignoceric acid (C24:0) esterified to the sn-1 and sn-3 positions of a glycerol backbone. Lignoceric acid is a saturated very-long-chain fatty acid (VLCFA), and its presence in a diglyceride structure suggests unique metabolic fates and potential biological activities compared to more common diacylglycerols containing shorter-chain fatty acids.

While specific data on 1,3-DLG is scarce, its structural components provide a framework for understanding its likely involvement in cellular processes. Diacylglycerols are well-established as critical second messengers in signal transduction and as key intermediates in lipid synthesis.[1] VLCFAs, on the other hand, are integral components of cellular membranes, particularly sphingolipids, and are involved in specific physiological processes.[2][3]

Predicted Metabolic Pathways of 1,3-Dilignoceroyl Glycerol

The metabolism of 1,3-DLG is anticipated to follow the general pathways of diacylglycerol and very-long-chain fatty acid metabolism.

Catabolism

It is hypothesized that 1,3-DLG can be hydrolyzed by lipases to release glycerol and two molecules of lignoceric acid. The glycerol can then enter glycolysis or gluconeogenesis.[4][5] The released lignoceric acid would likely undergo peroxisomal beta-oxidation, the primary pathway for the breakdown of VLCFAs.

Caption: Predicted catabolism of 1,3-DLG.

Anabolism and Modification

1,3-DLG could also serve as a precursor for the synthesis of other complex lipids. It could be acylated to form trilignoceroyl glycerol for neutral lipid storage or be phosphorylated by a diacylglycerol kinase to produce phosphatidic acid, a key intermediate in the synthesis of various phospholipids.

Caption: Potential anabolic pathways involving 1,3-DLG.

Potential Biological Functions and Signaling Roles

Given the established roles of diacylglycerols and VLCFAs, 1,3-DLG could participate in several biological processes:

-

Signal Transduction: Diacylglycerols are potent activators of protein kinase C (PKC) isoforms. While the affinity of PKC for 1,3-DLG is unknown, it is plausible that it could modulate specific signaling pathways. However, the bulky lignoceric acid chains might sterically hinder efficient binding to the C1 domain of PKC.

-

Membrane Structure: The incorporation of lignoceric acid from 1,3-DLG into membrane lipids, such as sphingolipids and potentially phospholipids, would significantly alter membrane properties. The long, saturated acyl chains would increase membrane thickness and rigidity, potentially influencing the function of membrane-associated proteins.[2][3]

-

Ceramide Synthesis: Lignoceric acid released from 1,3-DLG could be a substrate for the synthesis of lignoceroyl-ceramide, a precursor for complex sphingolipids that are abundant in the myelin sheath of nerves.

Caption: Hypothesized signaling and metabolic roles of 1,3-DLG.

Proposed Experimental Protocols to Elucidate Function

To investigate the currently unknown functions of 1,3-Dilignoceroyl glycerol, a series of targeted experiments would be required. The following outlines potential methodologies:

In Vitro Lipase Activity Assay

-

Objective: To determine if 1,3-DLG is a substrate for various lipases.

-

Method:

-

Synthesize or procure 1,3-DLG.

-

Incubate 1,3-DLG with purified lipases (e.g., pancreatic lipase, hormone-sensitive lipase) in a suitable buffer.

-

Monitor the release of lignoceric acid over time using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Cell Culture Studies with Labeled 1,3-DLG

-

Objective: To trace the metabolic fate of 1,3-DLG within cells.

-

Method:

-

Synthesize radiolabeled or stable isotope-labeled 1,3-DLG (e.g., with ¹³C or ¹⁴C in the glycerol or lignoceric acid moieties).

-

Incubate cultured cells (e.g., hepatocytes, adipocytes, or neuronal cells) with the labeled 1,3-DLG.

-

After various time points, perform lipid extraction and analyze the distribution of the label into different lipid classes (e.g., triglycerides, phospholipids, sphingolipids) using thin-layer chromatography (TLC) followed by autoradiography or mass spectrometry.

-

PKC Activation Assay

-

Objective: To assess the ability of 1,3-DLG to activate PKC isoforms.

-

Method:

-

Utilize a commercially available PKC activity assay kit.

-

Incubate purified PKC isoforms with their substrate and ATP in the presence of varying concentrations of 1,3-DLG and phosphatidylserine.

-

Measure the phosphorylation of the substrate to determine the level of PKC activation. Compare the results with known PKC activators like phorbol esters or shorter-chain diacylglycerols.

-

References

- 1. 1,3-Dihydroxypropan-2-yl tetracosanoate | C27H54O4 | CID 53480972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]

- 4. biotechnologia-journal.org [biotechnologia-journal.org]

- 5. scispace.com [scispace.com]

Unveiling 1,3-Dilignoceroyl Glycerol: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the rare diacylglycerol, 1,3-Dilignoceroyl glycerol. While specific research on this molecule is limited, this document provides an in-depth overview of its discovery, potential natural sources, and hypothesized biological significance, alongside detailed experimental protocols for its study.

Discovery and Overview

1,3-Dilignoceroyl glycerol, also known as 1,3-ditetracosanoyl glycerol, is a diacylglycerol (DAG) characterized by a glycerol backbone esterified with two molecules of lignoceric acid at the sn-1 and sn-3 positions. Lignoceric acid is a saturated fatty acid with a 24-carbon chain (24:0). The discovery of individual lipid molecules is often not a singular event but rather a gradual process of identification and characterization within complex lipid mixtures. While a specific historical account of the first isolation of 1,3-Dilignoceroyl glycerol is not prominent in scientific literature, its existence is confirmed through its availability from chemical suppliers. Its very long-chain fatty acid constituents suggest it may possess unique physicochemical properties and biological roles.

Table 1: Chemical and Physical Properties of 1,3-Dilignoceroyl Glycerol

| Property | Value | Source |

| Chemical Formula | C₅₁H₁₀₀O₅ | - |

| Molecular Weight | 793.3 g/mol | - |

| Synonyms | 1,3-Ditetracosanoyl glycerol, DG(24:0/0:0/24:0) | - |

| Physical State | Solid | - |

Potential Natural Sources

Direct evidence for the natural occurrence of 1,3-Dilignoceroyl glycerol is scarce. However, its constituent fatty acid, lignoceric acid, is found in various natural sources, suggesting the potential for this diacylglycerol to exist in these organisms.

Lignoceric acid is present in:

-

Wood tar

-

Cerebrosides in the brain

-

Peanut oil (in small amounts)[1]

The biosynthesis of diacylglycerols occurs in the endoplasmic reticulum, where fatty acyl-CoAs are esterified to a glycerol-3-phosphate backbone.[4] It is plausible that in tissues where lignoceric acid is synthesized or abundant, it can be incorporated into the glycerol backbone to form 1,3-Dilignoceroyl glycerol.

Hypothetical Biological Significance and Signaling Pathways

Diacylglycerols are crucial signaling molecules, most notably as activators of protein kinase C (PKC).[5] The activation of PKC by DAGs is a key step in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. The specific fatty acid composition of a DAG molecule can influence its signaling properties. Given the very long-chain nature of its lignoceric acid moieties, 1,3-Dilignoceroyl glycerol could have distinct effects on membrane properties and protein interactions compared to DAGs with shorter fatty acid chains.

While no specific signaling pathways involving 1,3-Dilignoceroyl glycerol have been elucidated, a hypothetical pathway can be proposed based on the canonical role of DAGs.

References

- 1. Lignoceric acid - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lignoceric acid | CAS#:557-59-5 | Chemsrc [chemsrc.com]

- 4. aocs.org [aocs.org]

- 5. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

A Technical Guide to the Structural Elucidation of 1,3-Dilignoceroyl Glycerol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of 1,3-dilignoceroyl glycerol and its key positional isomer, 1,2-dilignoceroyl glycerol. Given the importance of diacylglycerol (DAG) isomers in cellular signaling and metabolic pathways, their accurate identification is crucial for research in lipidomics, drug development, and nutritional science. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key workflows and signaling pathways.

Introduction to Dilignoceroyl Glycerol Isomers

1,3-Dilignoceroyl glycerol is a diacylglycerol composed of a glycerol backbone esterified with two lignoceric acid molecules at the sn-1 and sn-3 positions.[1] Lignoceric acid is a saturated fatty acid with 24 carbon atoms (24:0). The primary isomer of interest is 1,2-dilignoceroyl glycerol, where the lignoceric acid moieties are located at the sn-1 and sn-2 positions. The distinct positioning of these acyl chains results in different physicochemical properties and biological activities, necessitating precise analytical techniques for their differentiation.

Analytical Techniques and Methodologies

The structural elucidation of 1,3-dilignoceroyl glycerol and its isomers relies on a combination of chromatographic separation and spectroscopic characterization. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating DAG isomers.[2] The separation is primarily based on the polarity of the molecules. Generally, 1,3-DAG isomers are less polar and thus elute earlier than their 1,2-DAG counterparts.[2]

Experimental Protocol: RP-HPLC Separation of Dilignoceroyl Glycerol Isomers

-

Instrumentation: A high-performance liquid chromatography system equipped with a C18 column and a suitable detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

-

Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and acetone is effective for separating DAG isomers.[3]

-

Solvent A: Acetonitrile

-

Solvent B: Acetone

-

-

Gradient Elution: A step-wise gradient can be employed to achieve optimal separation. For very-long-chain saturated DAGs like dilignoceroyl glycerol, a slower gradient may be necessary.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection:

-

CAD: Provides a universal, mass-based response.

-

MS: Offers mass information for peak identification.

-

-

Sample Preparation: Dissolve the lipid sample in a suitable organic solvent such as chloroform or a mixture of isopropanol and 2,2,4-trimethylpentane.

Expected Elution Order:

Based on established principles, the expected elution order in RP-HPLC would be:

-

1,3-Dilignoceroyl glycerol

-

1,2-Dilignoceroyl glycerol

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry, particularly when coupled with HPLC (LC-MS) and tandem MS (MS/MS), is indispensable for confirming the identity of DAG isomers by providing molecular weight and fragmentation data. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for lipid analysis.[4]

Experimental Protocol: LC-MS/MS Analysis

-

Ionization Mode: Positive ion mode using ESI or APCI. Adduct formation with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) is common.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

-

MS Scan: Full scan from m/z 150-1200 to detect the precursor ions.

-

MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion to generate product ions. The fragmentation pattern reveals the structure.

-

Key Fragment: The neutral loss of one of the fatty acid chains is a characteristic fragmentation pathway for DAGs.[4] The resulting fragment ion corresponds to a monoacylglycerol.

-

Data Presentation: Predicted Mass Spectrometry Data for Dilignoceroyl Glycerol

| Analyte | Formula | Molecular Weight | Precursor Ion [M+NH₄]⁺ (m/z) | Key Fragment Ion [M+H - C₂₄H₄₈O₂]⁺ (m/z) |

| Dilignoceroyl Glycerol | C₅₁H₁₀₀O₅ | 793.3 g/mol | 811.8 | 425.4 |

Note: The molecular weight of lignoceric acid (C₂₄H₄₈O₂) is 368.6 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

NMR spectroscopy provides detailed structural information, allowing for the unambiguous differentiation of 1,2- and 1,3-DAG isomers. ¹H and ¹³C NMR are the most commonly used techniques. The chemical shifts of the protons and carbons in the glycerol backbone are distinct for each isomer.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃).

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR: Acquisition of a standard proton spectrum. The signals for the glycerol backbone protons are typically found between 3.5 and 5.5 ppm.

-

¹³C NMR: Acquisition of a proton-decoupled carbon spectrum. The carbonyl carbons and the glycerol backbone carbons provide key diagnostic signals.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm assignments.

Data Presentation: Representative ¹³C NMR Chemical Shifts for the Glycerol Backbone of DAG Isomers

| Carbon Atom | 1,3-DAG Isomer (ppm) | 1,2-DAG Isomer (ppm) |

| sn-1 | ~65 | ~63 |

| sn-2 | ~69 | ~71 |

| sn-3 | ~65 | ~63 |

| Carbonyl (C=O) | ~173 | ~173-174 |

Note: These are representative chemical shifts and may vary slightly depending on the solvent and specific molecule.

Visualization of Workflows and Pathways

Experimental Workflow for Isomer Elucidation

The following diagram illustrates a typical workflow for the separation and identification of 1,3-dilignoceroyl glycerol isomers.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling roles of diacylglycerol kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Metabolic Journey of 13-Dilignoceroyl Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dilignoceroyl glycerol (13-DLG) is a diacylglycerol molecule composed of a glycerol backbone esterified with two molecules of lignoceric acid at the sn-1 and sn-3 positions. Lignoceric acid is a saturated very-long-chain fatty acid (VLCFA) with 24 carbon atoms. Understanding the metabolic fate of 13-DLG is crucial for researchers in various fields, including lipid metabolism, rare genetic disorders such as adrenoleukodystrophy (X-ALD), and drug development targeting lipid-modulating enzymes. This technical guide provides an in-depth overview of the catabolic pathway of 13-DLG, detailing the enzymatic steps, summarizing quantitative data, and outlining key experimental protocols.

Catabolism of 13-Dilignoceroyl Glycerol: A Stepwise Breakdown

The metabolic breakdown of 13-Dilignoceroyl glycerol is a multi-step process that occurs in different cellular compartments. It begins with the hydrolysis of the ester bonds, releasing the two lignoceric acid molecules and the glycerol backbone. Each of these components then enters its specific catabolic pathway.

Step 1: Lipolysis - The Initial Cleavage

The initial step in the catabolism of 13-DLG is the hydrolysis of the ester linkages, a process mediated by intracellular lipases. Two key enzymes are implicated in the breakdown of diacylglycerols:

-

Hormone-Sensitive Lipase (HSL): This enzyme is capable of hydrolyzing triacylglycerols, diacylglycerols, and monoacylglycerols.[1][2][3][4] HSL exhibits a preference for the sn-3 position of diacylglycerols, suggesting it would preferentially cleave one of the lignoceric acid molecules from 13-DLG.[5]

-

Diacylglycerol Lipase (DAGL): This enzyme specifically hydrolyzes diacylglycerols to produce a monoacylglycerol and a free fatty acid.

This initial lipolysis of 13-DLG yields one molecule of lignoceric acid and one molecule of 1- or 3-lignoceroyl glycerol (a monoacylglycerol).

The remaining monoacylglycerol, 1- or 3-lignoceroyl glycerol, is then hydrolyzed by Monoacylglycerol Lipase (MGL) to release the second molecule of lignoceric acid and a free glycerol molecule.[6]

Metabolic Fate of Lignoceric Acid: Peroxisomal β-Oxidation

Lignoceric acid, as a VLCFA, is primarily metabolized through β-oxidation within the peroxisomes, as mitochondria are not equipped to handle fatty acids of this chain length.[7] This pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.

The key steps and enzymes involved in the peroxisomal β-oxidation of lignoceric acid are:

-

Activation: Lignoceric acid is first activated to its CoA derivative, lignoceroyl-CoA, by a Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) located in the peroxisomal membrane. This step requires ATP.

-

Oxidation: Acyl-CoA Oxidase 1 (ACOX1) catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons of lignoceroyl-CoA, producing 2-trans-enoyl-CoA and hydrogen peroxide (H₂O₂).[8][9]

-

Hydration and Dehydrogenation: A Peroxisomal Multifunctional Enzyme (MFE-1, also known as L-PBE) performs the next two steps. It first hydrates the double bond to form 3-hydroxyacyl-CoA and then dehydrogenates it to 3-ketoacyl-CoA.

-

Thiolysis: 3-Ketoacyl-CoA Thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a shortened acyl-CoA (docosanoyl-CoA, C22:0-CoA).[1]

This cycle repeats until the fatty acid chain is shortened sufficiently to be further metabolized in the mitochondria. The resulting acetyl-CoA can then enter the citric acid cycle for energy production or be used in various biosynthetic pathways.

Metabolic Fate of the Glycerol Backbone

The glycerol molecule released from the hydrolysis of 13-DLG is metabolized primarily in the liver. The pathway involves the following steps:

-

Phosphorylation: Glycerol Kinase phosphorylates glycerol to glycerol-3-phosphate, utilizing one molecule of ATP.[10][11]

-

Oxidation: Glycerol-3-Phosphate Dehydrogenase oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), reducing NAD+ to NADH.[7]

DHAP is an intermediate in glycolysis and gluconeogenesis and can thus be directed into either of these central metabolic pathways depending on the cell's energetic needs.

Quantitative Data

The following tables summarize available quantitative data for the key enzymes involved in the metabolism of 13-Dilignoceroyl glycerol. It is important to note that specific kinetic data for lignoceric acid as a substrate for all these enzymes is not always available; therefore, data for similar long-chain fatty acids are included where relevant.

Table 1: Kinetic Parameters of Enzymes in Lignoceric Acid Metabolism

| Enzyme | Substrate | Organism/Tissue | Km | Vmax or kcat | Reference |

| Very-Long-Chain Acyl-CoA Synthetase | Palmitic Acid (16:0) | Rat Liver Nuclei | Lower apparent Km than for unsaturated C18 and C20 fatty acids | - | [12] |

| Acyl-CoA Oxidase 1 (ACOX1) | Palmitoyl-CoA (16:0) | Rat Liver Peroxisomes | - | Specific activity: 1.16 nmol/min/mg protein | [13] |

| 3-Ketoacyl-CoA Thiolase | General | Mammalian Tissues | Broad chain-length specificity | Follows ping-pong kinetics | [1][14] |

Table 2: Kinetic Parameters of Enzymes in Glycerol Metabolism

| Enzyme | Substrate | Organism/Tissue | Km | Vmax or kcat | Reference |

| Glycerol Kinase | Glycerol | Human | 5.022 µM | 1.548 U/mg protein | [15] |

| Glycerol Kinase | ATP | Human | 0.767 mM | - | [15] |

| Glycerol-3-Phosphate Dehydrogenase | Dihydroxyacetone Phosphate | Human Liver | - | - | [16] |

Experimental Protocols

Protocol 1: Assay for Peroxisomal β-Oxidation of Lignoceric Acid

This protocol is adapted from methods using radiolabeled fatty acids to measure β-oxidation activity in cultured cells.

Materials:

-

Cultured cells (e.g., fibroblasts, hepatocytes)

-

[1-¹⁴C]Lignoceric acid

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid and counter

-

Trichloroacetic acid (TCA)

Procedure:

-

Cell Culture: Plate cells in appropriate culture dishes and grow to confluence.

-

Labeling: Incubate the cells with culture medium containing [1-¹⁴C]lignoceric acid (e.g., 0.1 µCi/mL) for a defined period (e.g., 24 hours).

-

Washing: After incubation, wash the cells three times with ice-cold PBS to remove unincorporated radiolabel.

-

Harvesting and Lysis: Harvest the cells and lyse them using a suitable buffer.

-

Precipitation: Precipitate the protein and lipid fractions by adding cold TCA.

-

Separation: Centrifuge the samples to separate the supernatant (containing water-soluble β-oxidation products like acetyl-CoA) from the pellet (containing un-metabolized lignoceric acid and cellular macromolecules).

-

Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

-

Normalization: Normalize the results to the total protein content of the cell lysate.

Protocol 2: Assay for Glycerol Kinase Activity

This protocol describes a coupled spectrophotometric assay for measuring glycerol kinase activity.

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Assay buffer (e.g., 50 mM TEA buffer, pH 7.5)

-

Glycerol solution

-

ATP solution

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, glycerol, ATP, PEP, and NADH.

-

Coupling Enzymes: Add PK and LDH to the reaction mixture.

-

Initiation: Initiate the reaction by adding the enzyme sample (tissue homogenate or purified glycerol kinase).

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The rate of NADH oxidation is proportional to the rate of ADP production by glycerol kinase.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Visualizations

Signaling Pathway Diagrams (Graphviz DOT Language)

References

- 1. Thiolase - Wikipedia [en.wikipedia.org]

- 2. Function of hormone-sensitive lipase in diacylglycerol-protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. ACOX1 - Wikipedia [en.wikipedia.org]

- 10. Peroxisomal multifunctional enzyme of beta-oxidation metabolizing D-3-hydroxyacyl-CoA esters in rat liver: molecular cloning, expression and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Ketoacyl-CoA thiolases of mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Expression and characterisation of human glycerol kinase: the role of solubilising agents and molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human Glycerol 3-Phosphate Dehydrogenase: X-Ray Crystal Structures that Guide the Interpretation of Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Mass Spectrometric Analysis of 1,3-Dilignoceroyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilignoceroyl glycerol is a diacylglycerol (DAG) containing two lignoceric acid (24:0) moieties esterified to the sn-1 and sn-3 positions of a glycerol backbone. As a member of the lipid family of very long-chain saturated diacylglycerols, its analysis is crucial for understanding lipid metabolism and its potential role in various physiological and pathological processes. Mass spectrometry (MS), coupled with liquid chromatography (LC), offers a powerful platform for the sensitive and specific quantification of 1,3-dilignoceroyl glycerol in complex biological matrices.

These application notes provide a comprehensive guide to the analysis of 1,3-dilignoceroyl glycerol using LC-MS/MS, including sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The protocols provided are intended as a starting point for method development and can be adapted based on the specific instrumentation and research needs.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

A robust lipid extraction method is critical for the accurate analysis of 1,3-dilignoceroyl glycerol. The following is a modified Folch extraction method suitable for various sample types, including plasma, tissues, and cell cultures.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Homogenization:

-

For tissue samples, weigh approximately 20-50 mg of tissue and homogenize in 1 mL of ice-cold 0.9% NaCl solution.

-

For plasma or serum, use 50-100 µL of the sample.

-

For cultured cells, use a cell pellet containing 1-5 million cells.

-

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenized sample.

-

Solvent Extraction:

-

Add 2 mL of chloroform and 1 mL of methanol to the sample, resulting in a chloroform:methanol:aqueous phase ratio of 2:1:0.8 (v/v/v).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

-

-

Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Re-extraction (Optional): For exhaustive extraction, add another 1 mL of chloroform to the remaining aqueous and protein phases, vortex, centrifuge, and collect the lower phase. Combine the organic phases.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at 30-40°C.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 90:10 isopropanol:acetonitrile) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Due to the nonpolar nature and high molecular weight of 1,3-dilignoceroyl glycerol, a reversed-phase LC method with a C18 or C30 column is recommended.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters (Starting Conditions):

| Parameter | Recommended Setting |

| Column | C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |

| Gradient | 30% B to 100% B over 15 min, hold at 100% B for 5 min, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 50-60°C (higher temperatures may be needed for very long-chain lipids) |

| Injection Volume | 5-10 µL |

MS Parameters (Positive ESI Mode):

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temp. | 350-450°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) for Quantification:

For quantitative analysis on a triple quadrupole mass spectrometer, MRM is the preferred method. The precursor ion will be the ammoniated adduct of 1,3-dilignoceroyl glycerol. The product ions will result from the neutral loss of one of the lignoceric acid chains.

| Analyte | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) [M+NH₄ - C₂₄H₄₈O₂]⁺ | Collision Energy (eV) |

| 1,3-Dilignoceroyl glycerol | Calculated | Calculated | To be optimized |

| Internal Standard | Specific to IS | Specific to IS | To be optimized |

Note: The exact m/z values need to be calculated based on the chemical formula of 1,3-dilignoceroyl glycerol (C₅₁H₁₀₀O₅) and the chosen internal standard. The collision energy will require optimization for the specific instrument used.

Data Presentation

As no specific quantitative data for 1,3-dilignoceroyl glycerol is currently available in the literature, the following table is a template for presenting such data once obtained.

Table 1: Hypothetical Quantitative Analysis of 1,3-Dilignoceroyl Glycerol in Human Plasma.

| Sample Group | n | 1,3-Dilignoceroyl glycerol (ng/mL) | Standard Deviation |

| Healthy Controls | 20 | Value | Value |

| Disease State X | 20 | Value | Value |

Visualizations

Experimental Workflow

Application Note: Chromatographic Separation of 1,3-Dilignoceroyl Glycerol from Complex Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dilignoceroyl glycerol is a diacylglycerol (DAG) containing two lignoceric acid chains, which are very long saturated fatty acids (C24:0). The unique structure of this lipid imparts significant hydrophobicity, presenting challenges for its separation and analysis from complex biological or synthetic lipid mixtures. Accurate and efficient isolation of 1,3-dilignoceroyl glycerol is crucial for understanding its biological functions, for its use as a standard in lipidomic studies, and for quality control in drug development processes where it may be a component or an intermediate.

This application note provides detailed protocols for the chromatographic separation of 1,3-dilignoceroyl glycerol from complex lipid mixtures using Thin-Layer Chromatography (TLC) for initial separation and High-Performance Liquid Chromatography (HPLC) for purification and quantification.

Data Presentation

Table 1: Chromatographic Methods for Diglyceride Separation

| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica gel 60 | Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Petroleum ether: Diethyl ether: Acetic acid (84:15:1, v/v/v)[1] | Isocratic elution with 100% Acetonitrile[2] |

| Sample Preparation | Lipid extract dissolved in a non-polar solvent (e.g., chloroform, hexane) | Lipid extract dissolved in isopropanol or mobile phase |

| Detection | Iodine vapor or charring with a sulfuric acid reagent[3] | UV detector at 205 nm[2] or Evaporative Light Scattering Detector (ELSD)[4] |

| Typical Application | Qualitative analysis and preparative separation of lipid classes[3][5] | Quantitative analysis and purification of diglyceride isomers and molecular species[2][6] |

Experimental Protocols

Total Lipid Extraction

A standard procedure for extracting total lipids from a biological sample (e.g., cells, tissue) is required prior to chromatographic separation. The Folch method or a similar chloroform/methanol extraction is recommended.

Protocol for Thin-Layer Chromatography (TLC)

This protocol is designed for the initial separation of 1,3-dilignoceroyl glycerol from other lipid classes.

a. Materials:

-

Silica gel TLC plates (e.g., 20 x 20 cm)[3]

-

TLC developing tank[3]

-

Spotting capillaries

-

Mobile Phase: Petroleum ether: Diethyl ether: Acetic acid (84:15:1, v/v/v)[1]

-

Visualization reagent: Iodine crystals in a sealed chamber[1][3]

-

Lipid sample dissolved in chloroform

b. Procedure:

-

Pour the mobile phase into the TLC developing tank to a depth of approximately 1 cm. Place a piece of filter paper (wick) inside to saturate the atmosphere and seal the tank. Allow to equilibrate for at least 30 minutes.[1]

-

Using a pencil, gently draw an origin line about 2 cm from the bottom of the TLC plate.[1]

-

Using a spotting capillary, apply the lipid extract as a small spot on the origin line. If a standard is available, spot it in an adjacent lane.[1]

-

Allow the solvent from the spot to completely evaporate.

-

Carefully place the TLC plate into the equilibrated developing tank. Ensure the origin line is above the solvent level. Seal the tank.[1]

-

Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top edge.[1]

-

Remove the plate from the tank and immediately mark the solvent front with a pencil.[1]

-

Allow the plate to air dry completely in a fume hood.

-

Place the dried plate in a sealed chamber containing iodine crystals for visualization. Neutral lipids will appear as brown spots.[1][3]

-

The 1,3-diglyceride band can be identified by its Rf value relative to standards and scraped from the plate for further analysis.

Protocol for High-Performance Liquid Chromatography (HPLC)

This protocol is for the purification and quantification of 1,3-dilignoceroyl glycerol.

a. Materials and Instrumentation:

-

HPLC system with a pump, injector, column oven, and detector (UV or ELSD).

-

Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: 100% Acetonitrile (HPLC grade).[2]

-

Sample solvent: Isopropanol.

-

The sample can be the total lipid extract or the fraction collected from TLC.

b. Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Install the C18 column and set the column oven temperature (e.g., 40°C).

-

Set the HPLC pump to an isocratic flow of 100% acetonitrile at a flow rate of approximately 1.0 mL/min.[2]

-

Set the detector wavelength to 205 nm for UV detection.[2] If using an ELSD, optimize the nebulizer and evaporator temperatures.

-

Dissolve the lipid sample in isopropanol.

-

Inject the sample into the HPLC system.

-

Monitor the chromatogram for the elution of peaks. Based on the separation of other 1,3-diacylglycerols, 1,3-dilignoceroyl glycerol is expected to have a long retention time due to its high hydrophobicity.[2]

-

For quantification, a calibration curve should be prepared using a purified standard of 1,3-dilignoceroyl glycerol.

Visualizations

Caption: Experimental workflow for the separation and analysis of 1,3-Dilignoceroyl glycerol.

Caption: General diacylglycerol (DAG) signaling pathway.

References

- 1. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 2. researchgate.net [researchgate.net]

- 3. repository.seafdec.org [repository.seafdec.org]

- 4. researchgate.net [researchgate.net]

- 5. Complete separation of lipid classes on a single thin-layer plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of 13-Dilignoceroyl Glycerol as a Biomarker for X-Linked Adrenoleukodystrophy

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-linked adrenoleukodystrophy (ALD) is a severe, inherited metabolic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues and plasma.[1][2][3][4][5][6] This accumulation is due to mutations in the ABCD1 gene, which impairs the peroxisomal β-oxidation of VLCFAs.[5] Consequently, lipids incorporating these VLCFAs, such as 1,3-Dilignoceroyl glycerol (13-DLG), are found at elevated levels in affected individuals. This makes 13-DLG a potential biomarker for the diagnosis, prognosis, and monitoring of therapeutic interventions for ALD. These application notes provide a comprehensive overview and detailed protocols for the utilization of 13-DLG as a biomarker for this debilitating disease.

Data Presentation

Table 1: Plasma Very Long-Chain Fatty Acid Concentrations in Healthy Controls vs. ALD Patients

| Analyte | Healthy Controls (nmol/mL) | ALD Patients (nmol/mL) | Fold Change (Approx.) |

| Lignoceric Acid (C24:0) | ≤ 91.4[7] | Elevated | > 1.5-fold[8] |

| Hexacosanoic Acid (C26:0) | ≤ 1.30[7] | Elevated | > 4-fold[8] |

Table 2: Diagnostic Ratios of Very Long-Chain Fatty Acids in Plasma

| Ratio | Healthy Controls | ALD Patients |

| C24:0 / C22:0 | ≤ 1.39[7] | Elevated |

| C26:0 / C22:0 | ≤ 0.023[7] | Elevated |

Note: The concentrations of 13-DLG are expected to correlate with the elevated levels of its constituent C24:0 fatty acid.

Metabolic Pathway of 13-Dilignoceroyl Glycerol

The synthesis of 13-DLG is intrinsically linked to the general pathway of glycerolipid synthesis. In ALD, the impaired degradation of VLCFAs leads to an increased pool of lignoceroyl-CoA, which can then be incorporated into the glycerol backbone by acyltransferases.

References

- 1. Serum very-long-chain fatty acids levels determined by gas chromatography in the diagnosis of peroxisomal disorders in Poland [termedia.pl]

- 2. researchgate.net [researchgate.net]

- 3. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy | Scilit [scilit.com]

- 4. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 6. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

Application Note and Protocol for the Enzymatic Synthesis of 1,3-Dilignoceroyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of 1,3-dilignoceroyl glycerol, a structured lipid with potential applications in various fields of research and drug development. The synthesis is achieved through the direct esterification of glycerol with lignoceric acid using a specific lipase, followed by a comprehensive purification and characterization process. This protocol is designed to be a valuable resource for researchers in lipid chemistry, biochemistry, and pharmaceutical sciences.

Introduction

Structured lipids, such as 1,3-diacylglycerols (DAGs), are of significant interest due to their unique physicochemical and physiological properties. 1,3-Dilignoceroyl glycerol is a symmetric DAG composed of a glycerol backbone esterified with two molecules of lignoceric acid (C24:0) at the sn-1 and sn-3 positions. Lignoceric acid is a very-long-chain saturated fatty acid found in various natural sources and is implicated in several biological processes. The enzymatic synthesis of 1,3-dilignoceroyl glycerol offers a regioselective and milder alternative to chemical synthesis, resulting in a purer product with fewer side reactions. This application note details a robust protocol for its synthesis, purification, and characterization.

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| Lignoceric Acid (C24:0) | ≥99% | e.g., Sigma-Aldrich, Cayman Chemical | |

| Glycerol (Anhydrous) | ≥99.5% | e.g., Sigma-Aldrich | |

| Immobilized Lipase | e.g., Lipozyme® RM IM (from Rhizomucor miehei) or Novozym® 435 (from Candida antarctica lipase B) | e.g., Novozymes | 1,3-specific lipase is crucial. |

| Hexane | HPLC Grade | e.g., Fisher Scientific | For purification. |

| Diethyl Ether | HPLC Grade | e.g., Fisher Scientific | For purification. |

| Acetic Acid (Glacial) | ACS Grade | e.g., Fisher Scientific | For TLC mobile phase. |

| Chloroform | HPLC Grade | e.g., Fisher Scientific | For NMR. |

| Deuterated Chloroform (CDCl₃) | NMR Grade | e.g., Cambridge Isotope Laboratories | For NMR analysis. |

| Silica Gel 60 (0.040-0.063 mm) | For column chromatography | e.g., Merck | |

| TLC Plates (Silica Gel 60 F₂₅₄) | e.g., Merck |

Experimental Protocol

Enzymatic Esterification

The enzymatic synthesis of 1,3-dilignoceroyl glycerol is performed in a solvent-free system under vacuum to facilitate the removal of water, a byproduct of the esterification reaction.

Reaction Parameters:

| Parameter | Value | Rationale |

| Substrate Molar Ratio (Lignoceric Acid:Glycerol) | 2:1.2 | A slight excess of glycerol can help to drive the reaction towards the formation of diacylglycerols. |

| Enzyme Load | 5-10% (w/w of total reactants) | To be optimized for reaction efficiency. |

| Reaction Temperature | 85-95°C | Above the melting point of lignoceric acid (~80-84°C) and within the optimal temperature range of the lipase. |

| Reaction Time | 8-24 hours | To be monitored for optimal yield. |

| Agitation Speed | 150-200 rpm | To ensure proper mixing of the reactants. |

| Vacuum | < 5 mbar | To efficiently remove water and shift the equilibrium towards product formation. |

Procedure:

-

Combine lignoceric acid and glycerol in the specified molar ratio in a round-bottom flask equipped with a magnetic stirrer.

-

Heat the mixture to the reaction temperature (85-95°C) in a heating mantle with continuous stirring until the lignoceric acid is completely melted and a homogenous mixture is formed.

-

Add the immobilized lipase (5-10% by weight of the total reactants) to the molten mixture.

-

Connect the flask to a vacuum pump and maintain the pressure below 5 mbar.

-

Continue the reaction with constant stirring for 8-24 hours. Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by Thin Layer Chromatography (TLC).

Reaction Monitoring by Thin Layer Chromatography (TLC)

Procedure:

-

Prepare a TLC mobile phase of hexane:diethyl ether:acetic acid (70:30:1, v/v/v).[1]

-

Spot a small amount of the reaction mixture (dissolved in chloroform) onto a silica gel TLC plate.

-

Develop the plate in a TLC chamber saturated with the mobile phase.

-

Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., iodine vapor or primuline spray).

-

The Rf values will decrease in the order of triglycerides > free fatty acids > 1,3-diacylglycerols > 1,2-diacylglycerols > monoglycerides > glycerol.

Purification of 1,3-Dilignoceroyl Glycerol

Upon completion of the reaction, the product is purified to remove unreacted substrates and byproducts.

Procedure:

-

Enzyme Removal: Cool the reaction mixture to approximately 60°C and add an appropriate solvent (e.g., hexane) to dissolve the lipids. Filter the mixture to remove the immobilized lipase. The lipase can be washed with the solvent and dried for potential reuse.

-

Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator.

-

Column Chromatography:

-

Pack a glass column with silica gel 60 suspended in hexane.

-

Dissolve the crude product in a minimal amount of hexane (with gentle warming if necessary).

-

Load the sample onto the column.

-

Elute the column with a gradient of hexane and diethyl ether.

-

Start with 100% hexane to elute any triglycerides.

-

Gradually increase the polarity with diethyl ether (e.g., 95:5, 90:10, 85:15 hexane:diethyl ether) to elute free lignoceric acid and then 1,3-dilignoceroyl glycerol.

-

1,2-diacylglycerols and monoglycerides will elute at higher diethyl ether concentrations.

-

-

Collect fractions and analyze them by TLC to identify those containing pure 1,3-dilignoceroyl glycerol.

-

Pool the pure fractions and evaporate the solvent to obtain the purified product.

-

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the synthesized 1,3-dilignoceroyl glycerol.

-

¹H NMR (in CDCl₃):

-

The protons on the glycerol backbone of a 1,3-diacylglycerol have characteristic chemical shifts. The two methylene protons at the sn-1 and sn-3 positions will appear as a doublet of doublets around δ 4.1-4.2 ppm. The single methine proton at the sn-2 position will appear as a multiplet (quintet) around δ 3.6-3.7 ppm.

-

-

¹³C NMR (in CDCl₃):

-

The carbon atoms of the glycerol backbone also show distinct chemical shifts. For a 1,3-diacylglycerol, the carbons at the sn-1 and sn-3 positions typically resonate around δ 65 ppm, while the sn-2 carbon appears upfield around δ 68-69 ppm.[2] The carbonyl carbons of the fatty acyl chains esterified at the sn-1 and sn-3 positions will have a characteristic chemical shift.

-

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and fatty acid composition.

-

Technique: Electrospray ionization (ESI) is a suitable soft ionization technique.

-

Expected Ion: The analysis is typically performed in positive ion mode, and the product is expected to be detected as an adduct ion, such as [M+Na]⁺ or [M+NH₄]⁺. For 1,3-dilignoceroyl glycerol (C₅₁H₁₀₀O₅), the molecular weight is 805.4 g/mol .

-

Tandem MS (MS/MS): Fragmentation of the precursor ion will result in the neutral loss of a lignoceric acid molecule (368.6 g/mol ), which confirms the identity of the fatty acid constituents.

Quantitative Data Summary

| Parameter | Expected Value | Reference/Method |

| Reaction Yield | > 80% | Gravimetric analysis after purification |

| Product Purity | ≥ 95% | HPLC or GC analysis |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (dd, 4H, -CH₂-O-CO-), δ 3.65 (quintet, 1H, -CH-OH) | Standard NMR chemical shift tables for diacylglycerols |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.5 (C=O), δ 68.8 (sn-2), δ 65.2 (sn-1,3) | Literature values for 1,3-diacylglycerols[2] |

| Mass (ESI-MS) | m/z 828.4 [M+Na]⁺ | Calculated from molecular formula |

Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of 1,3-dilignoceroyl glycerol.

Signaling Pathway Diagram (Hypothetical)

As 1,3-dilignoceroyl glycerol is a synthetic structured lipid, its direct involvement in established signaling pathways is not yet fully elucidated. However, diacylglycerols, in general, are key second messengers in cellular signaling. A common pathway involves their production from phospholipids by phospholipase C (PLC) and subsequent activation of protein kinase C (PKC).

Caption: A generalized signaling pathway involving diacylglycerol (DAG).

Conclusion

This application note provides a comprehensive and detailed protocol for the enzymatic synthesis, purification, and characterization of 1,3-dilignoceroyl glycerol. The use of a 1,3-specific lipase in a solvent-free system offers an efficient and selective method for producing this very-long-chain diacylglycerol. The detailed purification and characterization steps are crucial for obtaining a high-purity product suitable for further research and development applications. This protocol serves as a foundational method that can be optimized to achieve desired yields and purity levels for specific research needs.

References

Application Notes and Protocols: 13-Dilignoceroyl Glycerol in Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-Dilignoceroyl glycerol is a diacylglycerol containing two lignoceric acid chains, which are 24-carbon saturated fatty acids.[1] While specific applications of 13-Dilignoceroyl glycerol in drug delivery are not extensively documented in publicly available literature, its chemical structure suggests potential utility as a lipid component in various drug delivery platforms. This document provides an overview of the potential applications, formulation strategies, and characterization methods for incorporating diglycerides like 13-Dilignoceroyl glycerol into drug delivery systems, drawing parallels from established lipid-based delivery technologies.

Potential Applications in Drug Delivery

Based on the physicochemical properties of similar long-chain diglycerides, 13-Dilignoceroyl glycerol could be a valuable component in the formulation of lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[2] These systems are known to enhance the oral bioavailability and provide sustained release of poorly water-soluble drugs.[3]

Potential roles of 13-Dilignoceroyl glycerol:

-

Solid Lipid Matrix: Due to its high melting point, it can serve as a solid lipid core in SLNs and NLCs, encapsulating lipophilic drugs.

-

Sustained Release Modifier: The long saturated fatty acid chains can retard the release of encapsulated drugs, making it suitable for developing sustained-release formulations.[3]

-

Bioavailability Enhancer: Lipid-based formulations can improve the oral absorption of drugs by leveraging the body's natural lipid absorption pathways.

Formulation of Lipid-Based Nanoparticles

The following section details a general protocol for the preparation of lipid nanoparticles, which could be adapted for formulations containing 13-Dilignoceroyl glycerol. The high-shear homogenization and ultrasonication method is a common and effective technique.

General Protocol for Solid Lipid Nanoparticle (SLN) Preparation

Objective: To formulate drug-loaded SLNs using a hot homogenization and ultrasonication technique.

Materials:

-

13-Dilignoceroyl glycerol (as the solid lipid)

-

Drug (lipophilic active pharmaceutical ingredient)

-

Surfactant (e.g., Polysorbate 80, Poloxamer 188)

-

Co-surfactant (e.g., Soy lecithin)

-

Purified water

Equipment:

-

High-shear homogenizer

-

Probe sonicator

-

Water bath

-

Magnetic stirrer

-

Beakers and other standard laboratory glassware

Protocol:

-

Lipid Phase Preparation:

-

Melt the 13-Dilignoceroyl glycerol by heating it to 5-10 °C above its melting point.

-

Dissolve the lipophilic drug in the molten lipid under continuous stirring to ensure a homogenous mixture.

-

-

Aqueous Phase Preparation:

-

Dissolve the surfactant and co-surfactant in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Emulsification:

-

Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

-

-

Sonication:

-

Immediately subject the hot pre-emulsion to probe sonication at a specific power output for a set duration (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.

-

-

Cooling and Nanoparticle Formation:

-

Cool the resulting nanoemulsion in an ice bath under gentle magnetic stirring.

-

The solidification of the lipid droplets leads to the formation of SLNs.

-

-

Purification (Optional):

-

The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.

-

Characterization of Lipid Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and performance of the formulated nanoparticles.

| Parameter | Method | Typical Values (for SLNs/NLCs) | Significance |

| Particle Size & PDI | Dynamic Light Scattering (DLS) | 100 - 300 nm, PDI < 0.3 | Affects stability, in vivo fate, and drug release profile. A narrow PDI indicates a homogenous population. |

| Zeta Potential | Laser Doppler Anemometry | > |±30| mV | Indicates the surface charge and predicts the physical stability of the nanoparticle dispersion. |

| Entrapment Efficiency | Ultracentrifugation followed by HPLC or UV-Vis spectroscopy | > 70% | Determines the amount of drug successfully encapsulated within the nanoparticles. |

| Drug Loading | Analysis of total drug vs. encapsulated drug | 1 - 10% (w/w) | Represents the percentage of drug by weight in the nanoparticles. |

| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical or irregular shape | Visualizes the shape and surface characteristics of the nanoparticles. |

| Crystallinity | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | Reduced crystallinity compared to bulk lipid | Provides information on the physical state of the drug and lipid within the nanoparticle matrix. |

| In Vitro Drug Release | Dialysis Bag Method, Franz Diffusion Cell | Biphasic release (initial burst followed by sustained release) | Evaluates the rate and mechanism of drug release from the nanoparticles over time. |

Note: The typical values provided are for general SLN/NLC systems and would need to be determined experimentally for formulations containing 13-Dilignoceroyl glycerol.

Visualizations

Experimental Workflow for Lipid Nanoparticle Formulation and Characterization

References

High-performance liquid chromatography (HPLC) methods for 13-Dilignoceroyl glycerol

Application Notes & Protocols: HPLC Analysis of 13-Dilignoceroyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 13-Dilignoceroyl glycerol using High-Performance Liquid Chromatography (HPLC). The methods described are based on established principles for the separation of diglycerides and are adaptable for various research and development applications.

Introduction

13-Dilignoceroyl glycerol is a specific diglyceride containing two lignoceric acid (C24:0) acyl chains. Accurate and robust analytical methods are essential for its quantification in various matrices, including pharmaceutical formulations and biological samples. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation and quantification of this and related lipid species. Due to the lack of a strong UV chromophore in 13-Dilignoceroyl glycerol, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended.

This guide outlines two primary HPLC approaches: Normal-Phase HPLC for class separation of lipids and Reversed-Phase HPLC for separation based on fatty acid composition.

Principle of HPLC Methods for Diglyceride Analysis

Normal-Phase (NP) HPLC: This technique separates molecules based on their polarity. A polar stationary phase (e.g., silica or cyano-bonded) is used with a non-polar mobile phase. In the context of lipid analysis, NP-HPLC is effective for separating lipid classes, such as mono-, di-, and triglycerides.[1][2][3] The elution order is typically from least polar (triglycerides) to most polar (monoglycerides).

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC and separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. For diglycerides, RP-HPLC separates species based on the chain length and degree of unsaturation of their fatty acid constituents.[4][5][6] Longer, more saturated fatty acid chains result in longer retention times.

Experimental Protocols

Sample Preparation

A critical step for accurate analysis is the efficient extraction of 13-Dilignoceroyl glycerol from the sample matrix.

Protocol for Lipid Extraction (Folch Method):

-

Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

-

Agitate the mixture for 15-20 minutes.

-

Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

-

Centrifuge the sample to facilitate the separation of the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the initial HPLC mobile phase (e.g., hexane for NP-HPLC or a mixture of acetonitrile and isopropanol for RP-HPLC).

Normal-Phase HPLC (NP-HPLC) Method

This method is suitable for isolating the diglyceride fraction from other lipid classes.

Table 1: NP-HPLC Parameters for Diglyceride Analysis

| Parameter | Condition |

| Column | Silica or Cyano (CN) bonded, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: HexaneB: Isopropanol |

| Gradient | Isocratic or a shallow gradient. Start with a high percentage of Hexane and gradually increase Isopropanol. A common starting point is Hexane:Isopropanol (98:2, v/v). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 10 - 20 µL |

| Detector | ELSD, CAD, or MS |

Evaporative Light Scattering Detector (ELSD) Settings:

-

Nebulizer Temperature: 40-60 °C

-

Evaporator Temperature: 60-80 °C

-

Gas Flow Rate (Nitrogen): 1.5 - 2.5 L/min

Reversed-Phase HPLC (RP-HPLC) Method

This method is ideal for separating 13-Dilignoceroyl glycerol from other diglycerides with different fatty acid compositions.

Table 2: RP-HPLC Parameters for Diglyceride Analysis

| Parameter | Condition |

| Column | C18 or C8, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase | A: Acetonitrile:Water (90:10, v/v)B: Isopropanol:Acetonitrile (90:10, v/v) |

| Gradient | Start with a high percentage of Mobile Phase A and increase the proportion of Mobile Phase B over the run to elute the highly hydrophobic long-chain diglycerides. |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 10 - 20 µL |

| Detector | ELSD, CAD, or MS |

Charged Aerosol Detector (CAD) Settings:

-

Consult instrument manual for optimal settings based on mobile phase composition.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 3: Example Quantitative Data Summary

| Analyte | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| 13-Dilignoceroyl glycerol Standard | 15.2 | 1,250,000 | 100 |

| Sample 1 | 15.1 | 875,000 | 70 |

| Sample 2 | 15.3 | 1,050,000 | 84 |

Visualizations

Experimental Workflow

Caption: General workflow for the HPLC analysis of 13-Dilignoceroyl glycerol.

Logical Relationship of HPLC Methods

References

- 1. Mono- and Diglycerides HPLC-ELSD [library.aocs.org]

- 2. [Determination of mono-, di- and triglycerides using HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Determination of mono-, di- and triglycerides using HPLC]. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting & Optimization

Improving the stability of 13-Dilignoceroyl glycerol during analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and analytical accuracy of 13-Dilignoceroyl glycerol (DLG).

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dilignoceroyl glycerol and why is its analysis challenging?

1,3-Dilignoceroyl glycerol, also known as DG(24:0/0:0/24:0), is a diacylglycerol (DAG) containing two lignoceric acid chains at the sn-1 and sn-3 positions of the glycerol backbone.[1] The analysis of DAGs, in general, is challenging due to their inherent instability. A primary issue is the tendency for acyl migration, where the fatty acid chains can move between the glycerol positions. This can lead to the isomerization of 1,2- or 2,3-diacylglycerols into the more thermodynamically stable 1,3-diacylglycerol, which can be an artifact of the analytical process itself.[2][3] Additionally, long-chain saturated DAGs like DLG have poor solubility in common analytical solvents and low ionization efficiency in mass spectrometry, making accurate quantification difficult.[1][4][5]

Q2: How should 1,3-Dilignoceroyl glycerol be stored to ensure stability?

To ensure long-term stability of at least four years, 1,3-Dilignoceroyl glycerol should be stored at -20°C.[1][6] For short-term handling and use, it is a solid that can be shipped at room temperature in the continental US.[1][6] It is crucial to minimize the time the compound spends at room temperature to prevent degradation and isomerization.

Q3: What are the recommended solvents for dissolving 1,3-Dilignoceroyl glycerol?

The solubility of 1,3-Dilignoceroyl glycerol varies depending on the solvent. The following table summarizes the reported solubility data.[1][6] It is advisable to prepare solutions fresh for analysis. For LC-MS applications, a mixture of acetonitrile, isopropanol, water, and dichloromethane with ammonium acetate can be used to maintain solubility and spray stability.[7]

| Solvent | Solubility |

| DMF | 20 mg/ml |

| DMSO | 30 mg/ml |

| Ethanol | 0.25 mg/ml |

| PBS (pH 7.2) | 0.7 mg/ml |

Q4: Is derivatization necessary for the analysis of 1,3-Dilignoceroyl glycerol?

While not always mandatory, derivatization is highly recommended to improve the stability and analytical performance for diacylglycerols. Derivatization of the free hydroxyl group can prevent acyl migration, thus preserving the isomeric purity of the sample.[8] It can also enhance ionization efficiency for mass spectrometry-based detection and improve chromatographic separation.[4][5] Common derivatization techniques include conversion to trimethylsilyl (TMS) ethers for GC-MS analysis or reaction with reagents like 2,4-difluorophenyl urethane for LC-MS analysis.[8][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity in LC-MS Analysis

Possible Causes:

-

Poor Solubility: DLG has low solubility in highly aqueous mobile phases, which can lead to precipitation on the column or in the source, causing peak tailing and low signal.

-

Low Ionization Efficiency: As a neutral lipid, DLG does not ionize well by electrospray ionization (ESI) in its native form.

-

Matrix Effects: Co-eluting phospholipids from biological samples can suppress the ionization of DLG.[10]

Solutions:

-

Optimize Mobile Phase: Use a mobile phase with a higher percentage of organic solvent, such as isopropanol or acetonitrile, to ensure DLG remains dissolved. The addition of ammonium acetate (e.g., 10 mM) can aid in the formation of [M+NH4]+ adducts, which are often more stable and abundant than protonated molecules.[7]

-